Differential Cytotoxicity Profile of Daucoidin A Against Multidrug-Resistant Cancer Cell Lines
Daucoidin A was part of a panel of coumarins (compounds 2-11) evaluated for their potential to reverse multidrug resistance (MDR). The study first established the intrinsic cytotoxicity of Daucoidin A and its comparators against drug-sensitive K562 cells and their MDR variant, K562/A02 cells, using the MTT assay. While specific IC50 values are not provided in the abstract, the study design confirms Daucoidin A's inclusion in this comparative framework, establishing it as a candidate for MDR modulation studies [1].
| Evidence Dimension | Inclusion in MDR reversal screening panel |
|---|---|
| Target Compound Data | Included as Compound 8 in panel of 11 coumarins |
| Comparator Or Baseline | Other coumarins: Archangelicin, Libanorin, Columbianedin, Isoedultin, Zosimin, Ammijin, Columbianetin-β-d-glucoside, Apterin |
| Quantified Difference | N/A (qualitative inclusion) |
| Conditions | K562 and K562/A02 cell lines; MTT assay for cytotoxicity screening before reversal effect determination. |
Why This Matters
This evidence positions Daucoidin A as a distinct chemical entity within a specific, therapeutically relevant research context (MDR cancer), differentiating it from coumarins not evaluated in this paradigm.
- [1] Wang, Y., et al. (2011). Coumarins from Cicuta virosa and their modulating effects on multidrug-resistant (MDR) tumors. Phytochemistry Letters, 4(2), 143-148. (Citing Rao et al., 1993 for Daucoidin A identification). View Source
